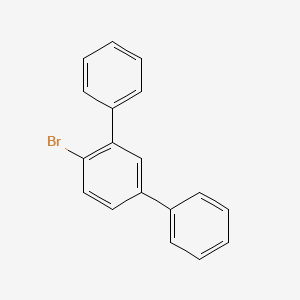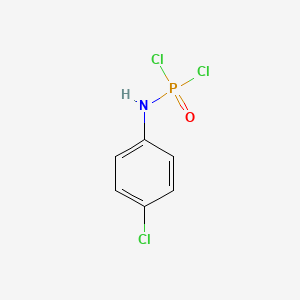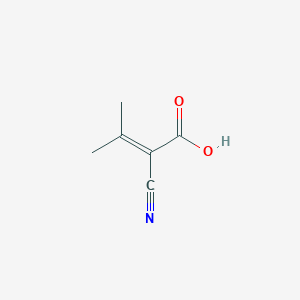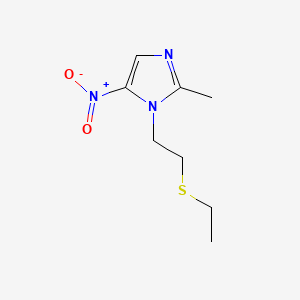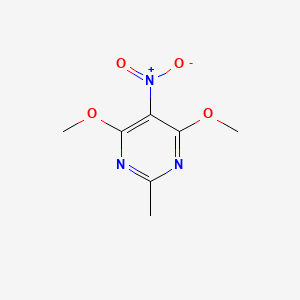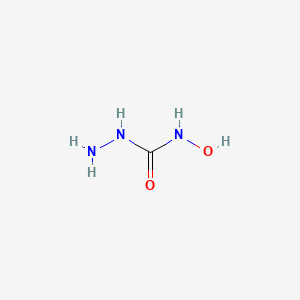
N-hydroxy-1-hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-1-hydrazinecarboxamide is a versatile compound with significant importance in organic synthesis and drug discovery. It serves as a crucial intermediate for the synthesis of diverse organic compounds and acts as a valuable starting material for the production of various bioactive compounds .
Applications De Recherche Scientifique
N-hydroxy-1-hydrazinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It is used in the development of drugs for treating cancer, inflammation, bacterial, and fungal infections.
Industry: It is utilized in the production of agrochemicals, such as insecticides, herbicides, and fungicides.
Mécanisme D'action
Target of Action
N-Hydroxy-1-hydrazinecarboxamide (NHH) is a versatile compound that plays a significant role in the fields of organic synthesis and drug discovery . It serves as a crucial intermediate for the synthesis of diverse organic compounds and acts as a valuable starting material for the production of various bioactive compounds .
Mode of Action
This property allows NHH to interact with its targets and induce changes that lead to the production of various bioactive compounds .
Biochemical Pathways
NHH affects multiple biochemical pathways due to its versatility in synthesizing bioactive compounds . It has been employed in the synthesis of various drugs, including anti-cancer, anti-inflammatory, antibacterial, and antifungal agents . Moreover, it plays a significant role in the synthesis of agrochemicals, such as insecticides, herbicides, and fungicides . The exact biochemical pathways affected by NHH and their downstream effects are subject to the specific derivatives synthesized.
Pharmacokinetics
It has demonstrated the ability to increase the production of certain drug-metabolizing enzymes, thereby enhancing the efficacy of drugs This suggests that NHH may have favorable pharmacokinetic properties that enhance its bioavailability
Result of Action
Animal studies have indicated that NHH exhibits inhibitory effects on cancer cell growth, reduces inflammation, and enhances the production of specific proteins involved in cell signaling pathways . These results suggest that NHH has a broad range of molecular and cellular effects, which are likely dependent on the specific bioactive compounds synthesized from NHH.
Analyse Biochimique
Biochemical Properties
N-Hydroxy-1-hydrazinecarboxamide plays a pivotal role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the production of certain drug-metabolizing enzymes, thereby enhancing the efficacy of drugs . The compound is believed to act as a proton donor, facilitating the synthesis of a diverse range of bioactive compounds .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been observed to inhibit cancer cell growth, reduce inflammation, and enhance the production of specific proteins involved in cell signaling pathways . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as a proton donor plays a crucial role in its mechanism of action, facilitating the synthesis of bioactive compounds . Additionally, it has been shown to enhance the production of specific proteins involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that the compound maintains its efficacy over time, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels . The compound’s role as a proton donor is particularly important in these pathways, facilitating the synthesis of bioactive compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1-hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The reaction is often conducted in large reactors with precise temperature and pH control to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-1-hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various bioactive compounds, such as anti-cancer, anti-inflammatory, antibacterial, and antifungal agents. These products are of significant interest in medicinal chemistry and drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-hydroxy-1-hydrazinecarboxamide include:
- Hydrazinecarboxamide
- Hydroxylamine
- Semicarbazide
Comparison
Compared to these similar compounds, this compound is unique due to its versatility in synthesizing a wide array of bioactive compounds. Its ability to act as a proton donor and its inhibitory effects on cancer cell growth and inflammation make it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
Numéro CAS |
21520-79-6 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
ethyl 4-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12-8-9(2)10-6-4-5-7-11(10)14-12/h4-8H,3H2,1-2H3 |
Clé InChI |
OWRUVBQJRQRQPM-UHFFFAOYSA-N |
SMILES |
C(=O)(NN)NO |
SMILES canonique |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C |
Key on ui other cas no. |
21520-79-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





